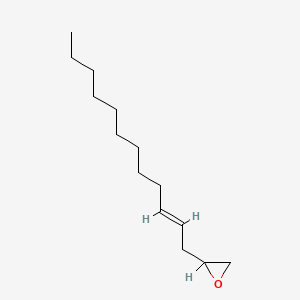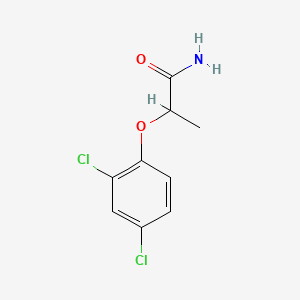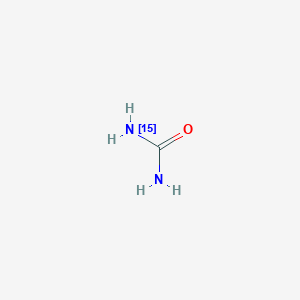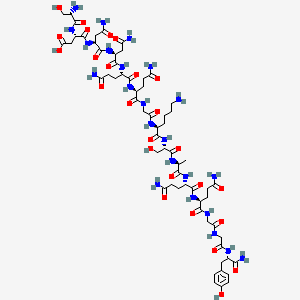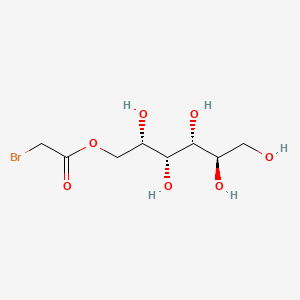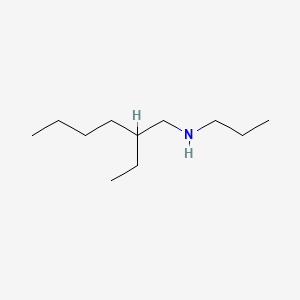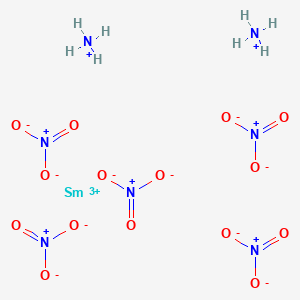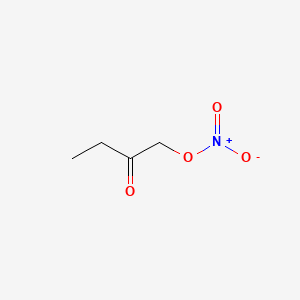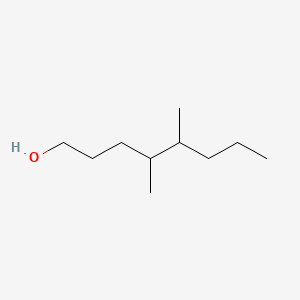
3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group, a fluorine atom, and a cyclohexylcarbamoyl group attached to a benzene ring, making it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the fluorine atom and the cyclohexylcarbamoyl group onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process. The reaction conditions typically involve the use of a boron source such as bis(pinacolato)diboron and a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic acid derivatives.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution of the fluorine atom.
科学的研究の応用
3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the carbon-carbon bond is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar cross-coupling reactions.
2-Fluorobenzeneboronic Acid: Lacks the cyclohexylcarbamoyl group but shares the fluorine and boronic acid functionalities.
Cyclohexylboronic Acid: Contains the cyclohexyl group but lacks the aromatic ring and fluorine atom.
Uniqueness
3-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both the cyclohexylcarbamoyl group and the fluorine atom on the benzene ring, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This combination of functional groups makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
特性
分子式 |
C13H17BFNO3 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC名 |
[3-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c15-12-10(7-4-8-11(12)14(18)19)13(17)16-9-5-2-1-3-6-9/h4,7-9,18-19H,1-3,5-6H2,(H,16,17) |
InChIキー |
SQWLVBQWJBZWPK-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2CCCCC2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


